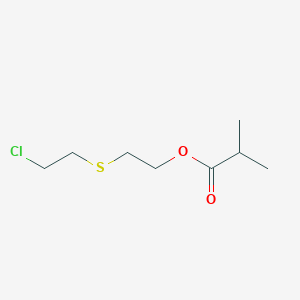
2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that includes a chloroethylsulfanyl group and a 2-methylpropanoate ester group.
Preparation Methods
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroethanol with thiourea to form 2-chloroethylsulfanyl ethanol, which is then esterified with 2-methylpropanoic acid under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of fragrances, flavoring agents, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloroethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in the cell .
Comparison with Similar Compounds
Similar compounds to 2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate include other esters and thioethers. For example:
Ethyl 2-methylpropanoate: This compound lacks the chloroethylsulfanyl group and has different chemical properties and applications.
Methyl 2-methylpropanoate: Similar to ethyl 2-methylpropanoate but with a methyl ester group instead of an ethyl ester group.
2-(2-Chloroethylsulfanyl)ethyl acetate: Similar structure but with an acetate ester group instead of a 2-methylpropanoate group.
Properties
CAS No. |
92381-13-0 |
|---|---|
Molecular Formula |
C8H15ClO2S |
Molecular Weight |
210.72 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl 2-methylpropanoate |
InChI |
InChI=1S/C8H15ClO2S/c1-7(2)8(10)11-4-6-12-5-3-9/h7H,3-6H2,1-2H3 |
InChI Key |
AUFBNDIPQOQLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















